molecular formula C14H15BrN2O B063657 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine CAS No. 176045-80-0

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine

Cat. No.: B063657
CAS No.: 176045-80-0
M. Wt: 307.19 g/mol
InChI Key: VNMAXLTXXYCFHZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine is an organic compound that features both bromobenzyl and methoxyphenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methoxyphenylhydrazine.

    Reaction: The 4-bromobenzyl chloride is reacted with 4-methoxyphenylhydrazine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to an amine.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Azobenzene derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine
  • 1-(4-Bromobenzyl)-1-(4-hydroxyphenyl)hydrazine
  • 1-(4-Bromobenzyl)-1-(4-nitrophenyl)hydrazine

Uniqueness

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine is unique due to the presence of both bromobenzyl and methoxyphenyl groups. This combination can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds. The bromine atom provides a site for further functionalization, while the methoxy group can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMAXLTXXYCFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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